UCSF7447 was developed at the University of California, San Francisco. The research team aimed to create a compound that could effectively inhibit specific molecular targets associated with cancer progression.
UCSF7447 is categorized under small molecule inhibitors, which are compounds that can enter cells easily due to their low molecular weight. These inhibitors are designed to interfere with specific proteins or enzymes that play critical roles in cellular signaling pathways related to cancer.
The synthesis of UCSF7447 involves several key steps, typically including:
The synthesis process often employs techniques such as:
UCSF7447's molecular structure is characterized by specific functional groups that contribute to its biological activity. The compound's precise three-dimensional configuration is crucial for its interaction with target proteins.
UCSF7447 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:
Each reaction step is optimized for yield and purity, ensuring that the final product meets necessary pharmacological standards.
UCSF7447 exerts its effects by selectively inhibiting specific enzymes involved in tumor growth and survival pathways. This inhibition leads to:
The effectiveness of UCSF7447 can be quantified through assays measuring cell viability and apoptosis rates in cancer cell lines.
UCSF7447 is primarily explored for its potential use in cancer therapy. Its applications include:
UCSF7447 (chemical name: N-[(3-bromo-4-chlorophenyl)methyl]-3-(1H-imidazol-4-yl)aniline; CAS RN: 555417-44-7) is a structurally distinctive small molecule characterized by the SMILES string Brc1c(ccc(c1)Cl)CNc2cc(ccc2)c3[nH]ncn3 [1]. It belongs to the class of melatonin receptor modulators but functions as a potent and selective inverse agonist for both human and mouse MT₁ receptors, exhibiting ≥98% purity by HPLC [1]. Current chemical research prioritizes compounds with high selectivity and brain permeability for studying circadian rhythms, and UCSF7447 meets these criteria due to its ability to cross the blood-brain barrier [1]. Its physicochemical properties—white-to-beige powder form, solubility in DMSO (2 mg/mL), and storage stability at 2–8°C—make it suitable for in vitro and in vivo investigations [1].
Recent studies position UCSF7447 as a tool compound for probing circadian clock mechanisms. Unlike conventional agonists (e.g., melatonin), it suppresses basal receptor activity, enabling research into MT₁ receptor constitutive signaling [1] [4]. This mechanistic uniqueness places it at the intersection of synthetic chemistry, chronobiology, and neuropharmacology, with applications extending to jetlag pathophysiology and metabolic cycle regulation.
Table 1: Key Chemical Properties of UCSF7447
| Property | Specification |
|---|---|
| Purity | ≥98% (HPLC) |
| Molecular Formula | C₁₅H₁₂BrClN₄ |
| Solubility | DMSO: 2 mg/mL (clear solution) |
| Storage Conditions | 2–8°C |
| Key Biological Action | MT₁ receptor inverse agonist (human/mouse) |
The primary research objectives for UCSF7447 focus on:
Core hypotheses driving research include:
Table 2: Key Research Objectives and Methodological Approaches
| Objective | Hypothesis | Experimental Approach |
|---|---|---|
| Circadian Phase Modulation | MT₁ inverse agonism shifts PER2 expression | In vivo jetlag models; luminometry |
| Synthetic Accessibility | Catalytic C–N coupling improves yield | Pd-catalyzed amination; HPLC purification |
| Selectivity Profiling | No significant binding to MT₂/GPCRs at 10 μM | Radioligand binding assays |
Theoretical frameworks for UCSF7447 integrate:
Critical knowledge gaps persist:
Synthetic literature review methodologies [5] reveal that UCSF7447 research remains fragmented. For example, its use in U2OS cell circadian assays [4] is empirically established but lacks integration with structural biology insights. Bridging these domains requires synthesizing fragmentary evidence into testable mechanistic models, such as linking its bromo-chloroaniline moiety to receptor interaction dynamics.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6